molecular formula C12H18ClNO2 B194675 (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride CAS No. 866783-13-3

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride

Cat. No.: B194675
CAS No.: 866783-13-3
M. Wt: 243.73 g/mol
InChI Key: SWSAIQSQSDOONK-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Historical Context and Early Synthetic Routes

Initial synthetic approaches for this compound faced challenges such as low yields, toxic reagents, and complex purification steps. For example, Circuit One (CN104557573B) utilized 4,5-dihydroxy-1-cyanobenzocyclobutane as a starting material, undergoing reduction, amidation, and camphorsulfonic acid-mediated cleavage. Despite its conceptual simplicity, this route achieved only 2–3% overall yield due to side reactions and the use of highly toxic ethyl chloroformate .

Circuit Two (CN101671265) introduced hydrolysis and chiral resolution steps, but the amidation process still relied on ethyl chloroformate, complicating industrial scaling . Similarly, Circuit Three (CN101857549) employed a multi-step sequence involving hydrolysis, reduction, substitution, and deprotection, but lengthy post-processing and moderate yields (exact figures unspecified) limited its practicality .

Modern Methodologies and Optimizations

Formic Acid and CDI-Mediated Amidation (CN104557573B)

This patent describes a streamlined approach using 4,5-dimethoxy-1-methylaminobenzocyclobutane as the starting material. Key steps include:

  • Formylation : Reaction with formic acid and 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature for 12 hours.

  • Isolation : Solvent removal, ethyl acetate dilution, and washing yielded 4,5-dimethoxybenzocyclobutane-1-N-formyl derivative with 90% efficiency .

Advantages :

  • Eliminates toxic reagents like ethyl chloroformate.

  • Simplified purification via solvent extraction.

  • High intermediate yield (90%) .

Limitations :

  • Requires chiral resolution in subsequent steps, adding complexity.

Orthoformate and Borohydride Reduction (CN102372642B)

This method avoids chiral resolution by leveraging orthoformate reagents:

  • Imine Formation : (1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane reacts with trimethyl orthoformate (molar ratio 1:1.5) to form an alkoxymethylimine intermediate.

  • Reduction : Sodium borohydride in ethanol reduces the imine to the target amine, followed by HCl salt formation .

Advantages :

  • Mild conditions (room temperature).

  • Avoids chiral auxiliaries through stereoselective reduction.

  • High reported yields (exact figures unspecified) .

Acetic Acid-Ethanol Solvent System (ChemicalBook)

A practical large-scale method involves:

  • Dissolution : The free base is dissolved in acetic acid, ethanol, and ethyl acetate.

  • Salt Formation : HCl gas is introduced at 15–20°C, precipitating the hydrochloride salt with 95% yield .

Key Data :

ParameterValue
Solvent RatioEthyl acetate/ethanol (4:1)
Reaction Time1 hour
Yield95%

This method highlights the importance of solvent polarity in maximizing salt precipitation efficiency .

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodStarting MaterialKey ReagentsYieldScalability
CN104557573B4,5-Dimethoxy-1-methylaminobenzocyclobutaneCDI, Formic Acid90%*High
CN102372642B(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutaneTrimethyl orthoformate, NaBH₄N/AModerate
ChemicalBookFree baseHCl gas95%Industrial

*Yield for intermediate step; final yield depends on subsequent steps .

Critical Challenges and Innovations

Chirality Control

Early routes relied on chiral resolution, which is time-consuming and costly. Modern methods (e.g., CN102372642B) integrate stereoselective reductions, preserving chirality without additional steps .

Toxicity Mitigation

Replacing ethyl chloroformate with CDI (CN104557573B) reduced environmental and safety risks, aligning with green chemistry principles .

Solvent Optimization

The ethyl acetate/ethanol system (ChemicalBook) enhances hydrochloride crystallization, minimizing product loss during filtration .

Industrial-Scale Considerations

For commercial production, the CN104557573B and ChemicalBook methods are most viable due to:

  • High Intermediate Yields : 90% formylation and 95% salt formation.

  • Simplified Purification : Liquid-liquid extraction and crystallization avoid chromatography.

  • Cost-Effective Reagents : CDI and HCl gas are inexpensive and widely available .

Chemical Reactions Analysis

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The primary application of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride lies in its role as an intermediate in the production of Ivabradine. Its pharmacological significance includes:

  • Bradycardic Effects : Ivabradine selectively inhibits the pacemaker If current in the sinoatrial node, effectively reducing heart rate without affecting myocardial contractility or intracardiac conduction .
  • Treatment of Angina Pectoris : It is particularly beneficial for patients with chronic stable angina who are intolerant to beta-blockers, providing an alternative mechanism to manage heart rate and improve patient outcomes .

Case Studies

Several studies have documented the effectiveness of Ivabradine derived from this compound:

  • Clinical Trials : Clinical trials have demonstrated that Ivabradine significantly reduces heart rate and improves exercise tolerance in patients with chronic stable angina .
  • Safety Profile : Research has shown that Ivabradine has a favorable safety profile with minimal side effects compared to traditional beta-blockers, making it a preferred choice for specific patient populations .

Mechanism of Action

Comparison with Similar Compounds

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and its role in the synthesis of Ivabradine, which has a direct effect on the pacemaker If current of the sinoatrial node .

Biological Activity

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride, also known as Ivabradine Impurity 17, is a compound primarily recognized as an intermediate in the synthesis of Ivabradine, a selective bradycardic agent used for treating chronic stable angina pectoris. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in clinical applications.

  • Molecular Formula : C12_{12}H18_{18}ClNO2_2
  • Molecular Weight : 243.73 g/mol
  • CAS Number : 866783-13-3
  • IUPAC Name : 1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamine hydrochloride

This compound functions as an intermediate in the synthesis of Ivabradine. Ivabradine specifically inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node of the heart, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization. This mechanism is particularly beneficial for patients with chronic stable angina who are intolerant to beta-blockers.

Biological Activity

The compound exhibits several biological activities:

  • Bradycardic Effect : As an Ivabradine precursor, it contributes to lowering heart rate by modulating the If current in pacemaker cells.
  • Potential Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective and antidepressant-like effects through modulation of neurotransmitter systems.

Synthesis and Purity

Research indicates that this compound can be synthesized efficiently with high purity (>95% HPLC) using various methods that emphasize low cost and high yield . The synthesis involves reduction reactions under mild conditions, making it suitable for industrial production .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightMechanism of Action
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane HClC12_{12}H18_{18}ClNO2_2243.73 g/molHCN channel inhibition
IvabradineC25_{25}H24_{24}ClN2_2O3_3421.92 g/molSelective inhibition of If current in sinoatrial node
Other related intermediatesVariesVariesVarious mechanisms depending on structure

Q & A

Q. Basic: What spectroscopic methods are used to characterize the structure of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride?

To confirm the stereochemistry and functional groups, researchers employ 1H-NMR and 13C-NMR spectroscopy (e.g., in DMSO-d6 or CDCl3). Key peaks include methoxy protons (δ ~3.7–3.9 ppm) and methylamino resonances (δ ~2.5–3.0 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) is used to validate the molecular ion peak ([M+H]+ at m/z 244.1 for C12H18ClNO2). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. Basic: What synthetic pathways are reported for this compound, and how is stereochemical purity ensured?

The compound is synthesized via nucleophilic substitution using precursors like 2-bromo-4,5-dimethoxybenzonitrile (CAS 1220993-44-1) followed by reductive amination with methylamine. Stereochemical control is achieved through chiral catalysts or resolution techniques (e.g., chiral HPLC). Acidic workup with HCl in dioxane yields the hydrochloride salt, as described in analogous syntheses .

Q. Advanced: How can researchers resolve discrepancies in solubility data for this compound across studies?

Reported solubility variations (e.g., slight solubility in DMSO vs. methanol) arise from differences in temperature, solvent purity, and crystallinity. To validate, conduct equilibrium solubility assays :

  • Prepare saturated solutions in target solvents (e.g., DMSO, water) at 25°C.
  • Filter and quantify dissolved compound via UV-Vis spectroscopy or HPLC.
  • Compare results against thermodynamically derived models (e.g., Hansen solubility parameters) .

Q. Advanced: What advanced chromatographic methods are recommended for purity and impurity profiling?

Use reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Detect impurities at 220 nm, referencing Ivabradine-related impurities like 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane (CAS 148849-67-6) as markers. For trace analysis, employ LC-MS/MS with a limit of quantification (LOQ) < 0.1% .

Q. Advanced: How does stereochemistry influence the compound’s role as an intermediate in Ivabradine synthesis?

The (1S) -configuration is critical for binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which underpins Ivabradine’s therapeutic activity. Chiral inversion reduces target affinity. To assess enantiomeric purity, use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention time differences >2 min confirm resolution .

Q. Advanced: What methodologies assess the compound’s stability under accelerated storage conditions?

Perform forced degradation studies :

  • Thermal stress : 40–60°C for 14 days.
  • Hydrolytic stress : pH 1–13 buffers at 25°C.
  • Oxidative stress : 3% H2O2 for 24 hr.
    Monitor degradation via HPLC and LC-MS to identify major degradation products (e.g., demethylated or cyclobutane ring-opened derivatives). Store the compound under inert atmosphere (N2/Ar) at 2–8°C to minimize decomposition .

Q. Advanced: How can researchers optimize yield in large-scale synthesis while maintaining enantiomeric excess?

Use continuous flow chemistry to enhance reaction control. Key parameters:

  • Residence time : 10–15 min at 80°C.
  • Catalyst : (S)-BINAP-derived ligands for asymmetric induction.
  • Workup : In-line liquid-liquid extraction to isolate the hydrochloride salt.
    Achieve >98% enantiomeric excess (ee) with yields >85% by optimizing stoichiometry and minimizing side reactions (e.g., over-alkylation) .

Q. Advanced: What computational tools predict the compound’s physicochemical properties for formulation studies?

Leverage molecular dynamics simulations (e.g., Schrödinger’s Desmond) to estimate logP (~1.2), pKa (~9.5 for the amine), and solubility parameters. Validate predictions with experimental data from shake-flask assays and potentiometric titrations. These tools guide excipient selection (e.g., PEG for solubility enhancement) .

Properties

IUPAC Name

1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAIQSQSDOONK-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC(=C(C=C12)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CC2=CC(=C(C=C12)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583027
Record name 1-[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866783-13-3
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1), (7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866783-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-((4,5-Dimethoxybenzocyclobutan-1-yl)methyl)-N-methylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866783133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S)-4,5-DIMETHOXY-1-((METHYLAMINO)METHYL)BENZOCYCLOBUTANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF52QM9RUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.